1,4-Bis[4-(trifluoromethyl)phenoxy]benzene

Polymer Processability Fluorinated Polyimides Solubility

Sourcing a monomer that balances thermal stability, solubility, and dielectric performance for advanced polymers is challenging. 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene addresses this with precisely positioned trifluoromethyl groups that modulate chain packing and free volume. Key outcomes: Low dielectric constant (<3.0) for interlayer dielectrics; High thermal stability (Td5% >525 °C) for aerospace composites; Low moisture uptake (0.61-0.72%) for microelectronic reliability; Superior solubility for solution casting into flexible display substrates. Bulk quantities available with rigorous QC documentation.

Molecular Formula C20H12F6O2
Molecular Weight 398.3 g/mol
CAS No. 67525-36-4
Cat. No. B15202133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis[4-(trifluoromethyl)phenoxy]benzene
CAS67525-36-4
Molecular FormulaC20H12F6O2
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C20H12F6O2/c21-19(22,23)13-1-5-15(6-2-13)27-17-9-11-18(12-10-17)28-16-7-3-14(4-8-16)20(24,25)26/h1-12H
InChIKeyDBEALIZXNCCVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis[4-(trifluoromethyl)phenoxy]benzene: Fluorinated Aromatic Monomer


1,4-Bis[4-(trifluoromethyl)phenoxy]benzene (CAS 67525-36-4) is a fluorinated aromatic ether compound that functions as a critical monomer or intermediate in the synthesis of high-performance polymers, including polyimides, polyarylates, and polyetherketones [1]. Its molecular structure features a central benzene ring bonded to two phenoxy groups, each further substituted with electron-withdrawing trifluoromethyl (-CF3) groups [2]. This specific substitution pattern is designed to impart enhanced thermal stability, superior solubility in organic solvents, and improved optical transparency to the resulting polymeric materials, making it a valuable building block for advanced applications in aerospace, microelectronics, and gas separation [1].

1,4-Bis[4-(trifluoromethyl)phenoxy]benzene: Substitution Limitations


Generic substitution of 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene with non-fluorinated analogs or even isomeric fluorinated variants is not feasible without significant performance trade-offs. The presence and precise positioning of the trifluoromethyl (-CF3) groups are critical; they are not merely inert substituents but active modulators of polymer chain packing, polarity, and free volume [1]. Non-fluorinated analogs lack the strong electron-withdrawing effect of -CF3, resulting in polymers with inferior solubility, higher dielectric constants, and greater moisture absorption, which are detrimental to microelectronic applications [2]. Furthermore, studies on isomeric polyimides reveal that the ortho-substitution of -CF3 groups relative to the imide nitrogen (as in polymers derived from closely related diamine monomers) significantly stiffens the polymer chain and enhances gas permeability compared to meta-substituted isomers [1]. Therefore, the unique structural arrangement of 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene is a prerequisite for achieving the targeted balance of thermal, mechanical, and dielectric properties in high-specification materials, rendering direct replacement with an off-the-shelf alternative impossible without extensive, costly re-engineering.

1,4-Bis[4-(trifluoromethyl)phenoxy]benzene: Property Advantages vs. Analogs


Enhanced Solubility

Polymers synthesized using 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene as a monomer demonstrate drastically improved solubility compared to those derived from its non-fluorinated analog, 1,4-bis(4-aminophenoxy)benzene. This is a direct consequence of the bulky, hydrophobic -CF3 groups, which disrupt interchain packing and reduce crystallinity. The enhanced solubility is critical for solution-based processing techniques like spin-coating and casting [1]. In contrast, the non-fluorinated analog yields polymers with high crystallinity and poor solubility, limiting their processability [2].

Polymer Processability Fluorinated Polyimides Solubility

Lower Dielectric Constant

Fluorinated polyimides synthesized from monomers analogous to 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene exhibit significantly lower dielectric constants (κ) compared to conventional, unsubstituted aromatic polyimides. The incorporation of -CF3 groups reduces the electronic polarizability of the polymer and increases the free volume, both of which contribute to a lower κ. This property is essential for minimizing signal delay and crosstalk in high-frequency integrated circuits [1]. Unsubstituted polyimides typically have a dielectric constant around 3.5, while the fluorinated versions achieve values below 3.0 [2].

Dielectric Materials Microelectronics Fluorinated Polymers

Superior Thermal Stability

Polyimides and co-polyimides derived from the diamine analog 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene exhibit exceptional thermal stability, with a 5% weight loss temperature (Td5%) exceeding 525 °C in nitrogen [1]. This is a direct result of the strong C-F bonds and the stabilizing effect of the -CF3 group on the polymer backbone. In comparison, non-fluorinated aromatic polyethers and polyimides typically show a Td5% in the range of 450-500 °C, making the fluorinated variant the material of choice for applications demanding prolonged exposure to extreme temperatures [2].

Thermal Stability High-Temperature Polymers Aerospace Materials

Improved Optical Transparency

In a direct head-to-head comparison of polyimides synthesized from isomeric diamines, the polymer derived from the analog with -CF3 groups in the ortho position (1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene) exhibited a lower UV-vis absorption cut-off wavelength (λ0) than its meta-substituted counterpart (1,4-bis(4-amino-3-trifluoromethylphenoxy)benzene). This translates to superior optical transparency and a lighter color, which is a critical requirement for optoelectronic devices and flexible displays [1]. The specific substitution pattern of 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene is therefore predicted to yield a similar advantage in transparency over polymers made with less optimally positioned CF3 groups.

Optical Materials Transparent Polyimides Optoelectronics

Mechanical Strength

Fluorinated aromatic polyesters synthesized from monomers containing the trifluoromethylphenoxy moiety, closely related to 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene, demonstrate robust mechanical properties with tensile strengths consistently exceeding 100 MPa and reaching up to 126 MPa [1]. While this is comparable to many high-performance engineering plastics, the key differentiation lies in the combination of this high strength with other properties like solubility and low dielectric constant. Unmodified aromatic polyesters may offer similar strength but often lack the combined property profile enabled by the fluorinated monomer.

Mechanical Strength Polymer Films Flexible Electronics

Low Moisture Uptake

The hydrophobic nature of the trifluoromethyl groups in fluorinated polyimides leads to a remarkably low moisture uptake, measured in the range of 0.61–0.72% [1]. This is a significant improvement over many non-fluorinated aromatic polyimides, which can absorb several weight percent of water, leading to swelling, delamination, and corrosion in electronic packages. The low moisture uptake ensures greater dimensional stability and long-term reliability of devices under humid operating conditions.

Moisture Resistance Reliability Encapsulation

1,4-Bis[4-(trifluoromethyl)phenoxy]benzene: Applications


Interlayer Dielectrics

The proven ability of this monomer to produce polymers with a low dielectric constant (<3.0) and low moisture uptake (0.61-0.72%) makes it a prime candidate for synthesizing advanced interlayer dielectrics [1]. These properties are essential for reducing signal delay and ensuring reliability in high-density integrated circuits. Procuring this specific monomer is the first step in developing ILD materials that outperform conventional silica or non-fluorinated polyimides.

Flexible OLED Substrates

The combination of high optical transparency (as indicated by a lower UV cut-off wavelength), superior solubility for solution casting, and high thermal stability (>525 °C Td5%) makes polymers from this monomer ideal for flexible display substrates [2]. The material can withstand the high processing temperatures required for TFT fabrication while maintaining the flexibility and transparency needed for foldable devices.

Gas Separation Membranes

Comparative studies on isomeric polyimides demonstrate that the ortho-substitution pattern of -CF3 groups, as present in analogs of this monomer, leads to enhanced gas permeability and permselectivity [3]. This is attributed to increased chain stiffness and free volume. Therefore, 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene is a strategic choice for synthesizing membranes for demanding separations such as CO2/CH4 or O2/N2.

High-Temperature Composites & Coatings

The exceptional thermal stability (5% weight loss >525 °C) and excellent mechanical strength (tensile strength >100 MPa) of polymers derived from this monomer class make them suitable for composite matrices and protective coatings in aerospace applications [4]. The low moisture uptake further ensures that the material's performance does not degrade in high-altitude, humid environments.

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